molecular formula C14H12N2O3 B188100 N-(4-Methylphenyl)-4-nitrobenzamide CAS No. 6917-08-4

N-(4-Methylphenyl)-4-nitrobenzamide

Cat. No.: B188100
CAS No.: 6917-08-4
M. Wt: 256.26 g/mol
InChI Key: DGGPXDZCZMNNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-4-nitrobenzamide typically involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

    Reduction: 4-Amino-N-(4-methylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-Nitro-N-(4-carboxyphenyl)benzamide.

Scientific Research Applications

N-(4-Methylphenyl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-Methylphenyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

    N-(4-Methylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-(4-Methylphenyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for specific applications in medicinal chemistry and material science .

Biological Activity

N-(4-Methylphenyl)-4-nitrobenzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and material science. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride. The reaction is conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The conditions are usually mild, allowing for high yields and purity of the final product. In industrial settings, continuous flow microreactor systems are employed to enhance safety and efficiency during production.

Medicinal Applications

This compound has been investigated for its potential as an antimicrobial and anticancer agent. Its biological activity is largely attributed to the nitro group, which can undergo bioreduction to form reactive intermediates capable of interacting with cellular components. This interaction may lead to inhibition of specific enzymes or receptors, modulating various biochemical pathways involved in disease processes .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialExhibits activity against various microorganisms
AnticancerInduces apoptosis in cancer cell lines (e.g., MCF-7)
Anti-inflammatoryInhibits inflammatory markers such as COX-2 and TNF-α

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular function.
  • Reactive Intermediate Formation : Upon reduction, the nitro group forms reactive intermediates that can bind to DNA, causing nuclear damage and cell death.
  • Signal Transduction Modulation : It may interfere with signaling pathways by modulating receptor activity .

Anticancer Studies

In a study focusing on its anticancer properties, this compound was tested against various cancer cell lines. It demonstrated significant cytotoxicity, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cells. The primary mechanism involved the inhibition of cyclin-dependent kinases (CDKs), disrupting cell cycle progression and inducing apoptosis .

Antimicrobial Activity

Research has shown that nitro-containing compounds like this compound can be effective against bacterial infections. The compound's mechanism involves reduction to toxic intermediates that damage bacterial DNA, leading to cell death. This property is crucial for developing new antimicrobial agents .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(4-Methylphenyl)-4-nitrobenzamide?

The synthesis typically involves coupling 4-nitrobenzoyl chloride with 4-methylaniline under controlled conditions. A standard protocol includes:

  • Reagents : 4-nitrobenzoyl chloride, 4-methylaniline, a base (e.g., triethylamine), and a solvent (e.g., dichloromethane or THF).
  • Procedure : React equimolar amounts of 4-methylaniline and 4-nitrobenzoyl chloride in anhydrous solvent at 0–5°C for 1 hour, followed by room temperature stirring for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields the pure product.
    Characterization via 1^1H/13^13C NMR, IR, and HRMS is essential to confirm structure and purity .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • NMR : 1^1H NMR detects aromatic protons (δ 8.0–8.4 ppm for nitrobenzamide) and methyl groups (δ 2.3–2.5 ppm). 13^13C NMR confirms carbonyl (δ ~165 ppm) and nitro group positions.
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular formula.
  • UV-Vis : Absorbance bands at ~240 nm and ~290 nm indicate π→π* transitions in the nitroaromatic system .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the nitro group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can structural contradictions in crystallography data be resolved?

  • Software Tools : Use SHELXL for refining X-ray diffraction data. Key steps:
    • Input .hkl and .ins files.
    • Adjust thermal parameters (Uiso_{iso}) for non-H atoms.
    • Validate hydrogen bonding and π-π stacking interactions via Mercury or Olex4.
  • Data Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Rint_{int} values for data quality .

Q. What mechanistic insights explain the fragmentation pathways in mass spectrometry?

Under ESI-MS conditions, the compound undergoes:

  • Pathway 1 : Amide bond cleavage, forming (4-nitrobenzylidyne)oxonium cation (m/z 150).
  • Pathway 2 : Sigma bond cleavage, yielding 4-nitrobenzamidic cation (m/z 167) and 2-(3-methylphenyl)ethan-1-ylium (m/z 135).
    Computational tools (e.g., Gaussian) model transition states and isotopic patterns to distinguish pathways .

Q. How can computational modeling predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Steps:
    • Prepare ligand (this compound) and receptor (e.g., kinase PDB ID: 1ATP).
    • Define grid boxes around active sites.
    • Analyze docking poses for hydrogen bonds (nitro group with Lys/Arg residues) and hydrophobic contacts (methylphenyl with Leu/Val pockets).
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .

Q. How are data contradictions in biological activity resolved?

  • Case Study : If antimicrobial assays conflict, verify:
    • Strain Variability : Test multiple strains (ATCC controls).
    • Compound Stability : HPLC checks for degradation under assay conditions.
    • Statistical Analysis : Apply ANOVA with post-hoc tests (p<0.05) .

Q. Methodological Considerations

Designing SAR studies for nitrobenzamide derivatives

  • Modifications : Vary substituents on the phenyl ring (e.g., Cl, OMe) and amide linker (e.g., alkyl vs. aryl).
  • Assays : Test against a panel of enzymes (e.g., COX-2, HDACs) to correlate structure with inhibition potency.
  • Data Analysis : Use Hansch analysis or 3D-QSAR (CoMFA) to model activity trends .

Validating synthetic intermediates via hyphenated techniques

  • LC-MS/MS : Monitor reaction progress in real-time.
  • NMR Titration : Detect transient intermediates (e.g., acyl ammonium salts).
  • In Situ IR : Track carbonyl (C=O) and nitro (NO2_2) group reactivity .

Properties

IUPAC Name

N-(4-methylphenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-2-6-12(7-3-10)15-14(17)11-4-8-13(9-5-11)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGPXDZCZMNNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343727
Record name N-(4-Methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6917-08-4
Record name N-(4-Methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using p-toluidine (1.19 g, 11.0 mmol) and 4-nitrobenzoic acid (1.77 g, 10.5 mmol), the procedure of Reference Example 16 was repeated to obtain 2.68 g (99.6%) of the title compound in the form of light yellow needle crystals.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Yield
99.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-Methylphenyl)-4-nitrobenzamide
N-(4-Methylphenyl)-4-nitrobenzamide
N-(4-Methylphenyl)-4-nitrobenzamide
N-(4-Methylphenyl)-4-nitrobenzamide
N-(4-Methylphenyl)-4-nitrobenzamide
N-(4-Methylphenyl)-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.